molecular formula C27H44ClN3O4 B1574194 Taltobulin hydrochloride

Taltobulin hydrochloride

Cat. No. B1574194
M. Wt: 510.11
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Taltobulin hydrochloride is an analogue of Hemiasterlin;  potent tubulin inhibitor;  ADCs cytotoxin. in vitro: HTI-286 significantly inhibits proliferation of all three hepatic tumor cell lines (mean IC50 = 2 nmol/L +/- 1 nmol/L). Interestingly, no decrease in viable primary human hepatocytes (PHH) was detected under HTI-286 exposure. In all cell lines tested, HTI-286 is a potent inhibitor of proliferation and induced marked increases in apoptosis. Despite similar transcriptomic changes regarding cell death and cell cycle regulating genes after exposure to HTI-286 or docetaxel, array analysis revealed distinct molecular signatures for both compounds. in vivo: Intravenous administration of HTI-286 significantly inhibits tumor growth in vivo (rat allograft model) . HTI-286 significantly inhibits growth of PC-3 and LNCaP xenografts and retained potency in PC-3dR tumors. Simultaneous castration plus HTI-286 therapy is superior to sequential treatment in the LNCaP model.

Scientific Research Applications

Inhibition of Hepatic Tumor Cell Proliferation

Taltobulin hydrochloride (HTI-286), a synthetic analogue of natural hemiasterlin derived from marine sponges, has demonstrated significant inhibition of hepatic tumor cell proliferation both in vitro and in vivo. Studies have shown that HTI-286 significantly inhibited the proliferation of various hepatic tumor cell lines without decreasing the viability of primary human hepatocytes. Its effectiveness extends to in vivo applications, as evidenced by its ability to inhibit tumor growth in a rat allograft model, suggesting potential as a treatment for liver malignancies (Vashist et al., 2006).

Antimitotic and Antineoplastic Activities

Taltobulin disrupts cytoskeleton formation by binding tubulin similarly to colchicine and inhibiting tubulin polymerization. This disruption leads to cell cycle arrest in the G2/M phase, blockage of cell division, and apoptosis. The antimitotic and antineoplastic activities of taltobulin offer promising avenues for cancer therapy, particularly in disrupting microtubule dynamics within cancer cells (Definitions, 2020).

Novel Antimicrotubule Agent

Taltobulin, as a novel antimitotic agent, disrupts the polymerization of tubulin, leading to microtubule destabilization, mitotic arrest, and apoptosis in cancer cells. It shows a lower interaction with the multidrug resistance protein (P-glycoprotein) compared to existing antimicrotubule drugs, making it effective against human tumor xenografts resistant to other treatments like paclitaxel and vincristine (Ayral-Kaloustian & Zask, 2005).

Targeted Cancer Therapeutics

Taltobulin's synthetic route has been improved, enabling its use in antibody-drug conjugates (ADCs). These novel ADCs, utilizing taltobulin as a cytotoxic payload, have shown sub-nanomolar cytotoxicity against HER2-expressing cancer cells while being inactive against antigen-negative cells. This development opens up possibilities for targeted therapeutics in cancer treatment, leveraging the potent cytotoxicity of taltobulin (Charoenpattarapreeda et al., 2020).

properties

Product Name

Taltobulin hydrochloride

Molecular Formula

C27H44ClN3O4

Molecular Weight

510.11

Origin of Product

United States

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